2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16FNO3S and its molecular weight is 345.39. The purity is usually 95%.
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Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
2-(2-Fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is relevant in the study of heteroaromatic decarboxylative Claisen rearrangement reactions. Furan-2-ylmethyl and thien-2-ylmethyl acetates undergo rearrangement to yield disubstituted heteroaromatic products, showcasing the compound's potential in synthetic organic chemistry (Craig et al., 2005).
Synthesis and Characterization
The compound is also significant in the synthesis and characterization of novel acetamides, where variations like the 2-(4-cyano-3-fluoro-phenoxy) variant have been synthesized and analyzed for their structural properties (Yang Man-li, 2008).
Histamine 2(H2) Receptor Antagonism and Gastroprotective Activity
It's also involved in the synthesis of compounds for histamine H2 receptor antagonistic activity and gastroprotective action. Compounds with a similar structure showed promising results in gastric anti-secretory and gastroprotective activities (Hirakawa et al., 1998).
Facilitated Synthesis of Derivatives
The compound plays a role in the facilitated synthesis of derivatives, like the N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, through environmentally friendly and efficient methods (Raju et al., 2022).
Photoreactions in Solvents
Research on photoreactions of related compounds in different solvents, such as flutamide, provides insights into the behavior of these compounds under UV light exposure in various solvent environments (Watanabe et al., 2015).
Chemoselective Acetylation
The compound is relevant in studies of chemoselective acetylation, like the synthesis of N-(2-Hydroxyphenyl)acetamide, which is an intermediate for antimalarial drugs. This showcases its potential in pharmaceutical applications (Magadum & Yadav, 2018).
Positron Emitter Labeled Ligands
It's used in synthesizing positron-emitter labeled ligands for peripheral benzodiazepine receptors, indicating its use in neuroscientific research and imaging (Zhang et al., 2003).
Aza-Piancatelli Rearrangement
In the field of organic synthesis, it's involved in the aza-Piancatelli rearrangement, aiding in the synthesis of heterocyclic compounds like 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives (Reddy et al., 2012).
Anticonvulsant Activities
The compound is studied for its potential anticonvulsant activities, especially in derivatives with a heteroaromatic group, which have shown promising results in seizure protection tests (Kohn et al., 1993).
Flavouring Group Evaluation
The compound has also been evaluated for its use as a flavoring substance in food, with studies focusing on its safety and potential effects when used in certain food categories (Younes et al., 2018).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-16-5-1-2-6-17(16)23-13-18(21)20(10-14-7-8-22-12-14)11-15-4-3-9-24-15/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGMJDWFGOCCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=COC=C2)CC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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